1-(2,6-Difluoro-3-nitrophenyl)ethanone 1-(2,6-Difluoro-3-nitrophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 91188-91-9
VCID: VC8422771
InChI: InChI=1S/C8H5F2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-3H,1H3
SMILES: CC(=O)C1=C(C=CC(=C1F)[N+](=O)[O-])F
Molecular Formula: C8H5F2NO3
Molecular Weight: 201.13 g/mol

1-(2,6-Difluoro-3-nitrophenyl)ethanone

CAS No.: 91188-91-9

Cat. No.: VC8422771

Molecular Formula: C8H5F2NO3

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Difluoro-3-nitrophenyl)ethanone - 91188-91-9

Specification

CAS No. 91188-91-9
Molecular Formula C8H5F2NO3
Molecular Weight 201.13 g/mol
IUPAC Name 1-(2,6-difluoro-3-nitrophenyl)ethanone
Standard InChI InChI=1S/C8H5F2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-3H,1H3
Standard InChI Key CGCFAZUWFVSIJD-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=CC(=C1F)[N+](=O)[O-])F
Canonical SMILES CC(=O)C1=C(C=CC(=C1F)[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(2,6-difluoro-3-nitrophenyl)ethanone . Alternative designations include 2′,6′-difluoro-3′-nitroacetophenone and MFCD23844884 . The CAS Registry Number 91188-91-9 uniquely identifies it in chemical databases .

Molecular Structure and Functional Groups

The molecule comprises a benzene ring with three distinct substituents (Fig. 1):

  • Two fluorine atoms at C2 and C6, which exert strong electron-withdrawing effects via inductive mechanisms.

  • A nitro group (-NO₂) at C3, further polarizing the aromatic system.

  • An acetyl group (-COCH₃) at C1, introducing ketone functionality.

This substitution pattern creates significant electronic asymmetry, influencing reactivity in electrophilic and nucleophilic reactions. The meta-nitro and ortho-fluorine groups direct incoming reagents to specific positions during further functionalization.

Table 1: Key Identifiers of 1-(2,6-Difluoro-3-nitrophenyl)ethanone

PropertyValueSource
Molecular FormulaC₈H₅F₂NO₃
Molecular Weight201.128 g/mol
CAS Number91188-91-9
ChemSpider ID10544522
MDL NumberMFCD23844884

Synthesis and Manufacturing

Nitration of Difluoroacetophenone Derivatives

A likely route involves the nitration of 2,6-difluoroacetophenone. Nitration typically employs a mixture of concentrated nitric and sulfuric acids, with reaction conditions tailored to achieve meta substitution due to the directing effects of the acetyl and fluorine groups . For example, in related systems, nitro groups are introduced at the meta position relative to electron-withdrawing substituents .

Challenges in Synthesis

The simultaneous presence of fluorine and nitro groups complicates purification and isolation. Fluorine’s electronegativity increases the compound’s stability but may also lead to side reactions, such as defluorination under acidic or basic conditions . Chromatographic techniques, as described for structurally related nitroketones , are critical for obtaining high-purity product.

Physicochemical Properties

Solubility and Stability

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its nitro and ketone groups. The fluorine substituents enhance lipid solubility, facilitating applications in medicinal chemistry . Stability under ambient conditions depends on protection from light and moisture, as nitro groups can undergo photoreduction or hydrolysis .

Applications in Research and Industry

Pharmaceutical Intermediates

Nitroaryl ketones are pivotal in synthesizing bioactive molecules. For instance, the ACS study highlights nitroacetophenones as precursors to photodegradable antimicrobial agents. Reduction of the nitro group in 1-(2,6-Difluoro-3-nitrophenyl)ethanone yields aniline derivatives, which can be further functionalized into amines for drug candidates .

Materials Science

The compound’s electronic profile makes it a candidate for nonlinear optical materials. Nitro and fluorine groups enhance molecular hyperpolarizability, a key property in photonic devices .

Analytical Chemistry

As a chromatographic standard, its distinct UV absorption (λ_max ~260–300 nm) aids in method development for detecting aromatic ketones .

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